2-(4-Bromo-3-chlorophenoxy)propanamide
Overview
Description
2-(4-Bromo-3-chlorophenoxy)propanamide is an organic compound with the molecular formula C9H9BrClNO2 and a molecular weight of 278.53 g/mol. This compound is characterized by the presence of bromine and chlorine atoms attached to a phenoxy group, which is further connected to a propanamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(4-Bromo-3-chlorophenoxy)propanamide typically involves the reaction of 4-bromo-3-chlorophenol with 2-bromopropionyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbonyl carbon of the acyl chloride, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(4-Bromo-3-chlorophenoxy)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Bromo-3-chlorophenoxy)propanamide is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research on its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is employed in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-chlorophenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
2-(4-Bromo-3-chlorophenoxy)propanamide can be compared with similar compounds such as:
- 2-(4-Bromo-3-chlorophenoxy)acetic acid
- 2-(4-Bromo-3-chlorophenoxy)ethanol
- 2-(4-Bromo-3-chlorophenoxy)propionic acid
These compounds share the phenoxy group with bromine and chlorine substituents but differ in the functional groups attached to the phenoxy moiety. The uniqueness of this compound lies in its propanamide group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(4-bromo-3-chlorophenoxy)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c1-5(9(12)13)14-6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYIEMONKNIQHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC1=CC(=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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